(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(3R,4S)-4-[[(2S)-2-aminopropanoyl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(3R,4S)-4-[[(2S)-2-aminopropanoyl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a bioactive compound belonging to the class of beta-lactam antibiotics. It is derived from a bacterial strain identified as Flavobacterium chitinovorum. This compound is known for its unique structure and potential antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(3R,4S)-4-[[(2S)-2-aminopropanoyl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is typically isolated from the culture filtrate of Flavobacterium chitinovorum. The bacterial strain is cultivated in a medium containing glucose, glycerol, starch, soybean meal, corn steep liquor, yeast extract, sodium chloride, and calcium carbonate. The fermentation process involves aeration and agitation to promote bacterial growth and production of the compound .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation using jar fermentors. The active compounds in the culture filtrate are adsorbed on activated carbon and eluted with acetone. The eluate is then concentrated and purified using column chromatography and preparative high-performance liquid chromatography (HPLC) to obtain this compound hydrochloride .
Chemical Reactions Analysis
Types of Reactions
(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(3R,4S)-4-[[(2S)-2-aminopropanoyl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives can exhibit different biological activities and properties compared to the parent compound .
Scientific Research Applications
(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(3R,4S)-4-[[(2S)-2-aminopropanoyl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying beta-lactam antibiotics and their mechanisms of action.
Biology: It is used to investigate the interactions between bacterial enzymes and beta-lactam antibiotics.
Industry: It is used in the production of bioactive compounds and as a reference standard in analytical chemistry .
Mechanism of Action
(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(3R,4S)-4-[[(2S)-2-aminopropanoyl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid exerts its effects by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and eventual lysis of the bacterial cell. The molecular pathways involved include the inhibition of transpeptidase activity and disruption of cell wall integrity .
Comparison with Similar Compounds
Similar Compounds
Chitinovorin B: Similar to (6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(3R,4S)-4-[[(2S)-2-aminopropanoyl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid but with an additional alanine residue in its structure.
Chitinovorin C: The simplest form, featuring a single hydroxymethyl group.
Chitinovorin D: The largest, with two additional N-terminal constituents
Uniqueness
This compound is unique due to its specific structure, which includes a guanidine-containing building block and an alanine residue.
Properties
Molecular Formula |
C26H41N9O11S |
---|---|
Molecular Weight |
687.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(3R,4S)-4-[[(2S)-2-aminopropanoyl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C26H41N9O11S/c1-12(27)20(40)33-15(5-3-7-31-25(29)30)16(37)8-18(39)46-9-13-10-47-24-26(32-11-36,23(45)35(24)19(13)22(43)44)34-17(38)6-2-4-14(28)21(41)42/h11-12,14-16,24,37H,2-10,27-28H2,1H3,(H,32,36)(H,33,40)(H,34,38)(H,41,42)(H,43,44)(H4,29,30,31)/t12-,14+,15-,16+,24+,26+/m0/s1 |
InChI Key |
QIKMSWPGMFAWFV-IMEJHETLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)[C@@H](CC(=O)OCC1=C(N2[C@@H]([C@](C2=O)(NC=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)N |
Synonyms |
chitinovorin A chitinovorin-A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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